2-((2,4-dimethylphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
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Description
2-((2,4-dimethylphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
Research on related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, reveals antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors, a common target for antipsychotic drugs, suggesting a novel mechanism of action. This insight opens up avenues for developing new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Anticancer Activity
The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown significant antitumor activity against various human tumor cell lines. This research indicates the potential of these compounds, including those structurally similar to 2-((2,4-dimethylphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide, in cancer therapy (Yurttaş et al., 2015).
Spectroscopic and Quantum Mechanical Studies
Studies on bioactive benzothiazolinone acetamide analogs have involved spectroscopic and quantum mechanical analyses to understand their electronic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency, suggesting their utility in photovoltaic applications (Mary et al., 2020).
Local Anaesthetic Activities
Research into 2-aminothiazole and 2-aminothiadiazole derivatives, structurally related to the compound of interest, has explored their local anaesthetic activities. These studies suggest potential applications in developing new local anaesthetics with improved efficacy or reduced side effects (Badiger et al., 2012).
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-7-8-18(14(2)9-13)22-12-19(25)24-20-23-11-16(26-20)10-15-5-3-4-6-17(15)21/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZTCLRLHKLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.